molecular formula C30H48O B1155275 9(11),12-Oleanadien-3-ol CAS No. 94530-87-7

9(11),12-Oleanadien-3-ol

Cat. No.: B1155275
CAS No.: 94530-87-7
M. Wt: 424.7 g/mol
InChI Key:
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Description

9(11),12-Oleanadien-3-ol, also known as oleanolic acid, is a triterpenoid compound found in many plants. It has been extensively studied for its pharmacological activities and has been found to have a wide range of potential therapeutic applications.

Scientific Research Applications

  • Isolated from Celastrus Hypoleucus

    This compound was isolated from the aerial part of Celastrus Hypoleucus along with other triterpenoids and steroids. Its isolation and identification suggest its potential biological significance (Wang, Tian, & Chen, 2002).

  • Synthesis for Anti-Inflammatory and Cancer Chemopreventive Agents

    Synthetic derivatives of oleanane triterpenoids, which include modifications of "9(11),12-Oleanadien-3-ol," have been evaluated for their potential as anti-inflammatory and cancer chemopreventive agents. Some synthesized compounds demonstrated high potency against the production of nitric oxide, a key player in inflammation and cancer progression (Honda et al., 2000).

  • Presence in Viburnum Suspensum

    In the leaves of Viburnum suspensum, a variation of "this compound" was identified among other triterpenoids. The structural determination of this and related compounds offers insight into the biochemical composition of this plant (Fukuyama et al., 2002).

  • Investigation in Pheromone Studies

    Studies on the sex pheromones of the Summerfruit Tortrix Moth included the synthesis of related compounds to "this compound." These studies help understand insect behavior and develop potential methods for pest control (Voerman, Minks, & Houx, 1974).

  • Found in Tetrapanax Papyriferus

    Variants of "this compound" were isolated from various parts of Tetrapanax Papyriferus, with some exhibiting anti-HIV activity. This suggests potential medicinal applications of these compounds (Ho, Chen, & Row, 2007).

  • Application in Synthetic Triterpenoids

    New synthetic oleanane triterpenoids based on "this compound" and related compounds have been developed as potent anti-inflammatory agents. Their multifunctional nature in various organ systems suggests a broad range of therapeutic applications (Sporn, Liby, Yore, Fu, Lopchuk, & Gribble, 2011).

  • Involvement in Cholinesterase Inhibitory Activity

    In a study of triterpenes from Perovskia atriplicifolia, compounds related to "this compound" were found to exhibit cholinesterase inhibitory activity, which is relevant to conditions like Alzheimer’s disease (S et al., 2014).

Future Directions

The potential of 9(11),12-Oleanadien-3-ol for various biological applications is promising. Further studies are needed to fully explore its therapeutic benefits for various diseases of public health .

Mechanism of Action

Target of Action

It has been found to possess a range of pharmacological activities, including antioxidant, anti-inflammatory, analgesic, antiparasitic, hepatoprotective, antifungal, antitumor, wound healing, and hypoglycemic effects . These activities suggest that it may interact with a variety of cellular targets involved in these processes.

Mode of Action

It has been shown to enhance cell migration in scratch wound assays and induce a significant proangiogenic response in chorioallantoic membrane assays . This suggests that it may interact with cellular targets involved in cell migration and angiogenesis, possibly by modulating signaling pathways related to these processes.

Biochemical Pathways

Given its observed pharmacological activities, it is likely that it influences multiple pathways involved in inflammation, pain perception, parasite defense, liver protection, fungal defense, tumor growth, wound healing, and glucose metabolism .

Result of Action

The molecular and cellular effects of 9(11),12-Oleanadien-3-ol’s action are likely diverse, given its wide range of pharmacological activities. For example, its wound healing activity suggests that it may promote cell migration and angiogenesis, potentially leading to improved wound closure and healing . Its other activities, such as its anti-inflammatory, analgesic, and antitumor effects, suggest that it may modulate a variety of cellular processes and signaling pathways.

Biochemical Analysis

Biochemical Properties

9(11),12-Oleanadien-3-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to enhance cell migration and promote proangiogenic responses, which are essential for wound healing . The compound interacts with enzymes involved in cell signaling pathways, such as kinases and phosphatases, modulating their activity and influencing downstream signaling events . Additionally, this compound can bind to specific receptors on the cell surface, triggering intracellular signaling cascades that regulate gene expression and cellular metabolism .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been reported to enhance cell migration, which is vital for tissue repair and regeneration . The compound also promotes angiogenesis, the formation of new blood vessels, by stimulating endothelial cell proliferation and migration . Furthermore, this compound influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism . These effects contribute to its potential therapeutic applications in wound healing and tissue regeneration.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. The compound can bind to specific receptors on the cell surface, initiating intracellular signaling cascades . It modulates the activity of enzymes, such as kinases and phosphatases, which play critical roles in cell signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions result in changes in cellular function, including enhanced cell migration, angiogenesis, and tissue repair .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can maintain its bioactivity over extended periods, promoting sustained cell migration and angiogenesis . The compound’s effects may diminish over time due to degradation or metabolic processes . Long-term studies are needed to fully understand the temporal effects of this compound in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound has been shown to promote wound healing and tissue regeneration without significant adverse effects . At higher doses, this compound may exhibit toxic or adverse effects, such as inflammation or tissue damage . It is essential to determine the optimal dosage range for therapeutic applications to maximize the benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and bioavailability . The compound can undergo biotransformation processes, such as hydroxylation and conjugation, which influence its pharmacokinetics and biological activity . Additionally, this compound can affect metabolic flux and metabolite levels, contributing to its overall effects on cellular function and tissue repair .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its bioactivity. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, this compound can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions influence the compound’s bioavailability and its ability to exert its effects on cellular function and tissue repair .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and regulate gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, influencing cellular metabolism and signaling pathways .

Properties

IUPAC Name

(3S,4aR,6aS,6bR,8aR,12aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h9-10,21-22,24,31H,11-19H2,1-8H3/t21-,22-,24-,27+,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKOKHZCQSJJOQ-LAPMKBIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CC=C4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@]3(C(=CC=C4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]1CC(CC2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.